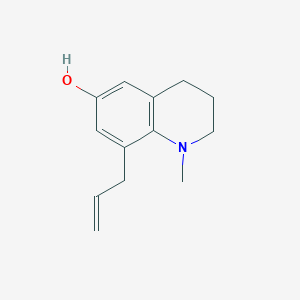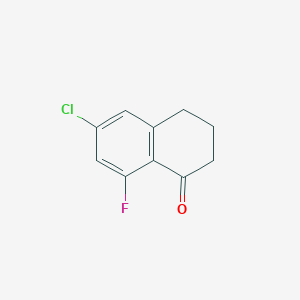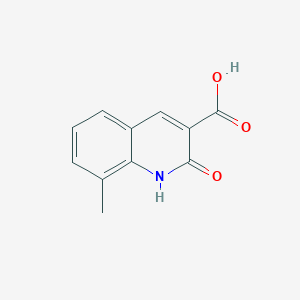
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol is a compound belonging to the tetrahydroquinoline family. This class of compounds is known for its diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The structure of 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol consists of a quinoline core with an allyl group at the 8th position, a methyl group at the 1st position, and a hydroxyl group at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The allyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products:
Oxidation Products: Quinoline N-oxides, hydroxylated derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
科学研究应用
8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.
相似化合物的比较
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
1-Methyl-1,2,3,4-tetrahydroquinoline: Studied for its potential neuroprotective effects.
8-Allylquinoline:
Uniqueness: 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
88343-04-8 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
1-methyl-8-prop-2-enyl-3,4-dihydro-2H-quinolin-6-ol |
InChI |
InChI=1S/C13H17NO/c1-3-5-10-8-12(15)9-11-6-4-7-14(2)13(10)11/h3,8-9,15H,1,4-7H2,2H3 |
InChI 键 |
UFDWIRSOBMAKNT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC2=C1C(=CC(=C2)O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B11899637.png)
![3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine](/img/structure/B11899640.png)
![Ethyl 2-azaspiro[4.4]nonane-6-carboxylate](/img/structure/B11899645.png)





![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)
![1-Cyclohexyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11899699.png)


